

"managing the gaseous nature of Bromodifluoromethane in the lab"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromodifluoromethane*

Cat. No.: *B075531*

[Get Quote](#)

Technical Support Center: Managing Bromodifluoromethane (BDFM)

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with **Bromodifluoromethane** (CHBrF₂), particularly concerning its gaseous nature in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is **Bromodifluoromethane** (BDFM)?

A1: **Bromodifluoromethane**, also known as Halon 1201 or FC-22B1, is a gaseous trihalomethane or a hydrobromofluorocarbon.^[1] It has been used as a refrigerant and in fire extinguishers.^[1] However, it is recognized as a class I ozone-depleting substance and its use was banned by the Montreal Protocol.^[1] In a laboratory context, it can be used for specific chemical syntheses.

Q2: What are the key physical and chemical properties of **Bromodifluoromethane**?

A2: BDFM is a colorless, nonflammable gas.^[2] It is insoluble in water but soluble in alcohol and diethyl ether.^[1] Key quantitative properties are summarized in the table below.

Q3: What are the primary hazards associated with working with **Bromodifluoromethane**?

A3: The main hazards include:

- Inhalation: High concentrations can displace oxygen and cause rapid suffocation.[3][4][5][6] Inhalation may also lead to dizziness, weakness, and loss of consciousness.[5]
- Skin/Eye Contact: Direct contact with the rapidly expanding gas or liquefied gas can cause frostbite.[7]
- Pressurized Gas Hazard: As a compressed gas, cylinders may explode if heated.[4][6]
- Environmental Hazard: It is an ozone-depleting substance.[1]

Q4: How should **Bromodifluoromethane** cylinders be stored in the lab?

A4: BDFM cylinders should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4][8][9] Cylinders must be stored upright with the valve protection cap in place and firmly secured to prevent falling.[3][4] Storage areas should be clearly marked with the names of the gases.[9]

Q5: What Personal Protective Equipment (PPE) is required when handling **Bromodifluoromethane**?

A5: Appropriate PPE includes:

- Eye Protection: Tightly fitting safety goggles with side-shields.[8][10]
- Skin Protection: Impervious, fire/flame-resistant clothing and gloves to prevent frostbite from contact with the liquid or rapidly expanding gas.[7][8][10]
- Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, a full-face respirator should be used.[8][10]

Q6: How should waste **Bromodifluoromethane** and contaminated materials be disposed of?

A6: Disposal must comply with all applicable environmental protection and waste disposal regulations.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8] Contaminated packaging should be triple-rinsed (or equivalent) and offered for

recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[8]

Data Presentation

Table 1: Physical and Chemical Properties of **Bromodifluoromethane**

Property	Value	Source
Chemical Formula	CHBrF ₂	[1]
Molar Mass	130.92 g/mol	[1] [11]
Appearance	Gas	[1]
Boiling Point	-14.6 °C (5.7 °F; 258.5 K)	[1]
Melting Point	-145 °C (-229 °F; 128 K)	[1]
Density	1.55 g/cm ³ at 16 °C	[1]
Solubility in Water	Insoluble	[1]
Vapor Pressure	5.2 MPa (at 138.83 °C)	[1]

Table 2: Safety and Hazard Information for **Bromodifluoromethane**

Hazard Information	Details	Source
Signal Word	Warning	[4]
Primary Hazards	Gas under pressure; may explode if heated. May displace oxygen and cause rapid suffocation.	[3][4][6]
Health Effects	Inhalation can cause dizziness, weakness, and central nervous system depression. Direct contact can cause frostbite.	[5][7]
Environmental Hazards	Ozone Depleting Substance (ODP = 0.74)	[1]
Personal Protective Equipment	Safety goggles, impervious gloves, flame-resistant clothing, respiratory protection as needed.	[8][10]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

- Question: My reaction with BDFM is giving inconsistent yields. What could be the cause?
- Answer: Inconsistent yields when using a gaseous reagent like BDFM can stem from several factors:
 - Inaccurate Gas Delivery: Difficulty in precisely measuring the amount of gas introduced. Use a calibrated mass flow controller or perform reactions in a sealed system of known volume (a "gas bomb") for accurate measurement.
 - Leaks in the System: Even small leaks can lead to a significant loss of the reagent over time. Before starting, always leak-test your glassware and connections under pressure.

- Temperature Fluctuations: The temperature of the reaction vessel can affect the solubility and reactivity of the gas. Ensure consistent and controlled heating or cooling.[12]
- Impure Reagents: Verify the purity of your BDFM and other starting materials.[12]

Issue 2: Difficulty in Accurately Dispensing BDFM Gas

- Question: I am finding it difficult to control the amount of BDFM I add to my reaction. What techniques can I use?
- Answer:
 - Gas-Tight Syringe: For small-scale reactions, a gas-tight syringe can be used to measure and dispense a specific volume of BDFM.[13]
 - Condensing the Gas: BDFM has a boiling point of -14.6 °C.[1] You can condense a known amount of the gas in a pre-weighed, cooled (-78 °C, dry ice/acetone bath) flask or Schlenk tube. The condensed liquid can then be added to the reaction vessel or allowed to warm and enter the reaction as a gas.
 - Mass Flow Controller: For precise and continuous addition, a mass flow controller provides the most accurate method for delivering a specific flow rate of gas over time.

Issue 3: Suspected Leak in the Experimental Setup

- Question: I suspect my apparatus has a leak while using BDFM. How can I safely check and resolve this?
- Answer:
 - Work in a Fume Hood: All work with BDFM must be conducted in a well-ventilated fume hood.[14][15]
 - Check Connections: Ensure all glassware joints, tubing, and septa are secure. Use appropriate clamps and high-vacuum grease for glass joints.
 - Positive Pressure Leak Test: Before introducing BDFM, pressurize your system with an inert gas (e.g., Nitrogen or Argon) and apply a soap bubble solution to all connections. The

formation of bubbles will indicate a leak.

- Emergency Shutdown: If a significant leak is suspected during the experiment, immediately stop the flow of BDFM, close the main cylinder valve, and ensure the fume hood is operating at maximum capacity. Evacuate the immediate area if necessary.[8]

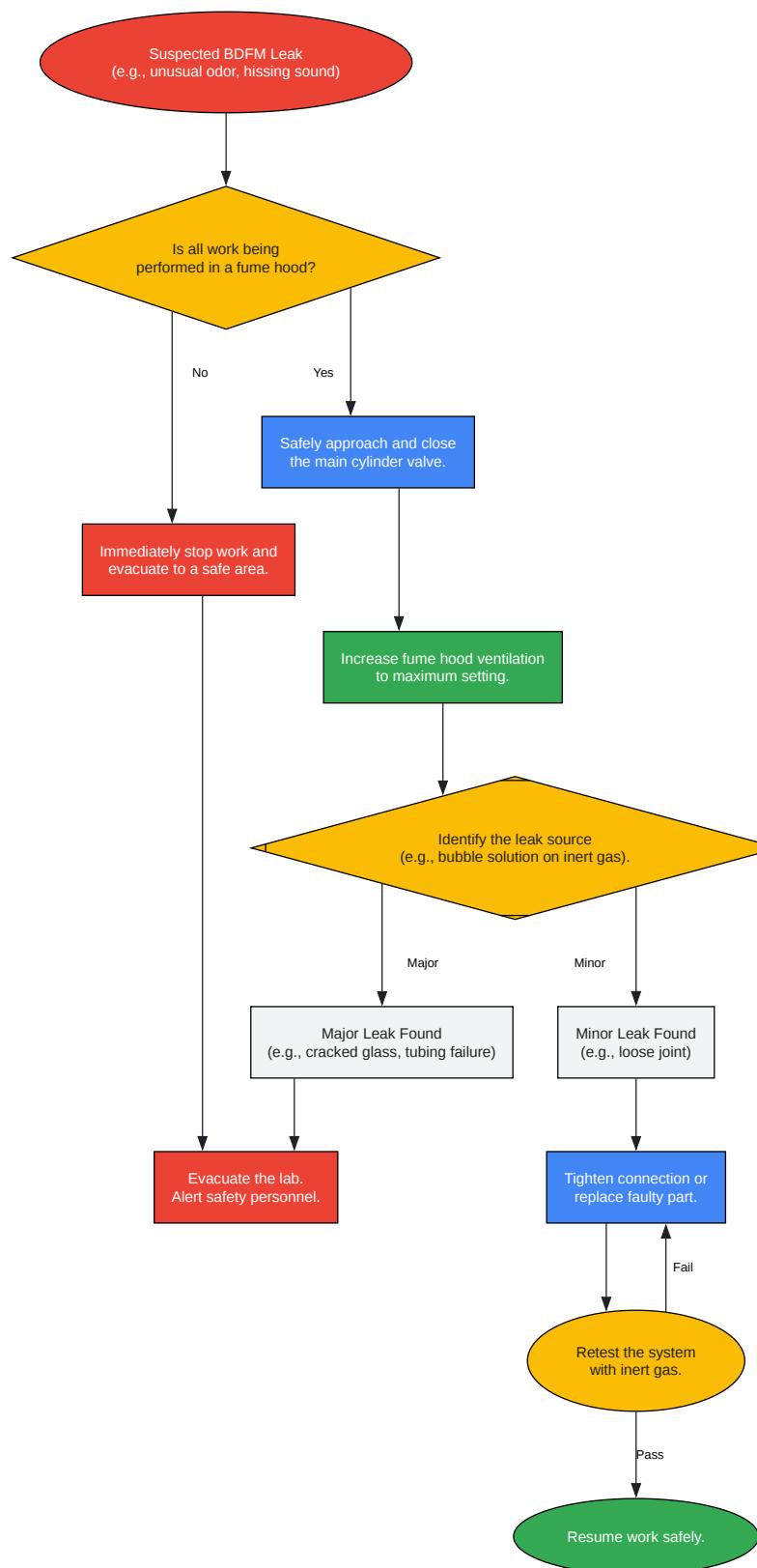
Issue 4: Low Recovery of a Volatile Product

- Question: After workup, I have a very low yield, and I suspect my product, like my reactant, is volatile. What happened?
- Answer: Volatile products can be lost during the workup and purification stages.[16]
 - Solvent Removal: Avoid using a high vacuum line for solvent removal.[16] Use a rotary evaporator with carefully controlled, reduced vacuum pressure. Chilling the receiving flask of the rotovap can help trap volatile products.[17]
 - Check the Trap: Your product may have been collected in the rotovap's solvent trap.[18] Check the contents of the trap via TLC or NMR.
 - Extraction: Ensure your product is not soluble in the aqueous layer during extractions.[18] Always save all layers until your product is definitively located.
 - Purification: When performing column chromatography with a volatile compound, choose your solvent system carefully to ensure good separation without excessive evaporation from the column.[16]

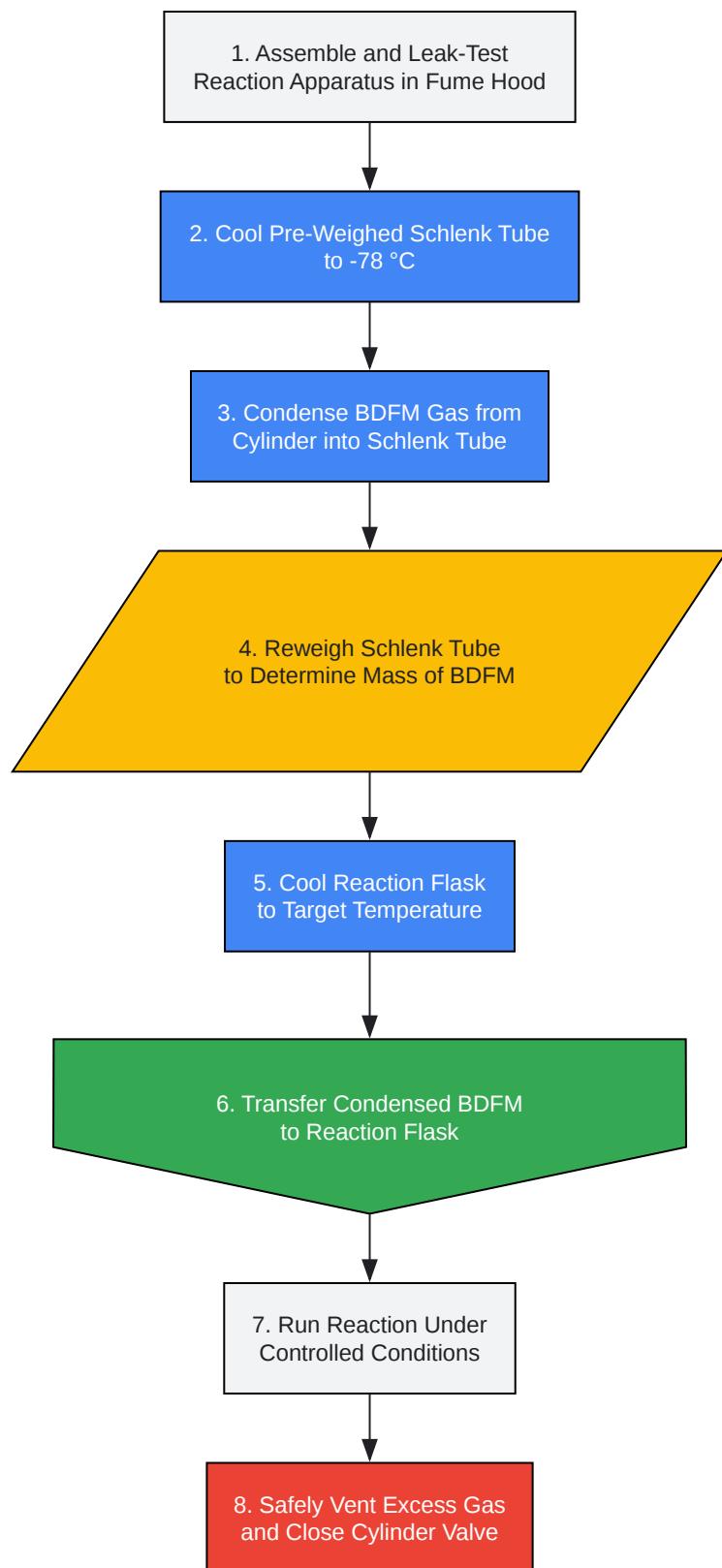
Experimental Protocols

Protocol: Introduction of **Bromodifluoromethane** Gas into a Reaction Mixture via Condensation

This protocol describes the accurate measurement and introduction of BDFM into a reaction by condensing it as a liquid before addition.


Methodology:

- System Setup:


- Assemble the reaction glassware (e.g., a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum) inside a fume hood.
- Attach a dry ice/acetone condenser or place the flask in a cooling bath capable of reaching -78 °C.
- Separately, take a small, dry, pre-weighed Schlenk tube fitted with a stopcock.
- Condensing BDFM:
 - Evacuate the Schlenk tube and backfill with an inert gas like Argon or Nitrogen.
 - Cool the Schlenk tube in a -78 °C bath (dry ice/acetone).
 - Using a regulator, slowly bubble BDFM gas from the cylinder through a needle into the cooled Schlenk tube. The gas will condense into a liquid.
 - Once the desired amount of liquid BDFM is collected, turn off the gas flow and close the stopcock on the Schlenk tube.
 - Remove the tube from the cold bath, wipe it clean, and quickly weigh it to determine the mass of condensed BDFM.
- Addition to Reaction:
 - Cool the main reaction flask to the desired temperature (e.g., -78 °C).
 - The condensed BDFM can be added to the reaction mixture in one of two ways:
 - Liquid Transfer: Using a pre-cooled cannula or syringe, transfer the liquid BDFM from the Schlenk tube to the reaction flask through the septum.
 - Gaseous Transfer: Connect the Schlenk tube to the reaction flask via a gas-tight tube. Slowly warm the Schlenk tube to room temperature, allowing the now gaseous BDFM to flow into the reaction vessel. The flow rate can be controlled by the warming rate.
- Reaction and Shutdown:

- Once the addition is complete, allow the reaction to proceed as required.
- Upon completion, any excess BDFM should be safely vented through a scrubbing system (e.g., a bubbler containing a suitable neutralizing solution) or a trap cooled with liquid nitrogen.
- Close the main valve on the BDFM cylinder.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for a suspected **Bromodifluoromethane** leak.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for introducing BDFM into a reaction via condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromodifluoromethane - Wikipedia [en.wikipedia.org]
- 2. Bromochlorodifluoromethane | CBrClF2 | CID 9625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. airgas.com [airgas.com]
- 4. kiddetechnologies.com [kiddetechnologies.com]
- 5. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 6. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. echemi.com [echemi.com]
- 11. Bromodifluoromethane | CHBrF2 | CID 62407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. opentrons.com [opentrons.com]
- 15. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. editverse.com [editverse.com]
- 18. How To [chem.rochester.edu]
- To cite this document: BenchChem. ["managing the gaseous nature of Bromodifluoromethane in the lab"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075531#managing-the-gaseous-nature-of-bromodifluoromethane-in-the-lab>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com